(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Analytical Characterization and Identification
The development of analytical methods to identify and characterize novel psychoactive substances in biological specimens is crucial. For example, Ameline et al. (2019) focused on the identification and analytical characterization of seven NPS using 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS to solve a complex toxicological case. This research highlights the importance of advanced analytical techniques in identifying unknown compounds, which could be applicable to "(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone" (Ameline et al., 2019).
Toxicological Significance and Metabolic Pathways
Understanding the toxicological profile and metabolic pathways of new chemicals is vital for assessing their safety and potential risks. Studies like the one by Saito et al. (2013), which reported a fatal case of MAM-2201 poisoning and explored the distribution of the drug in postmortem human tissues, are examples of how research can provide insights into the metabolism and toxicological impacts of synthetic compounds. Such studies are essential for health risk assessments and developing treatments for intoxication (Saito et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-17-10-16(6-8-20-17)18(22)21-9-7-15(11-21)13-23-12-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXFZPBBXAHSTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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